N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine
Brand Name: Vulcanchem
CAS No.: 937604-75-6
VCID: VC2261295
InChI: InChI=1S/C14H15ClN2O/c1-17(2)10-5-3-6-11(9-10)18-14-12(15)7-4-8-13(14)16/h3-9H,16H2,1-2H3
SMILES: CN(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol

N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine

CAS No.: 937604-75-6

Cat. No.: VC2261295

Molecular Formula: C14H15ClN2O

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine - 937604-75-6

Specification

CAS No. 937604-75-6
Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
IUPAC Name 3-chloro-2-[3-(dimethylamino)phenoxy]aniline
Standard InChI InChI=1S/C14H15ClN2O/c1-17(2)10-5-3-6-11(9-10)18-14-12(15)7-4-8-13(14)16/h3-9H,16H2,1-2H3
Standard InChI Key SYMVXKHDYVFPBQ-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N
Canonical SMILES CN(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N

Introduction

N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine is a chemical compound with the molecular formula C14H15ClN2O. It belongs to the broader class of aromatic amines, which are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.

Synthesis and Preparation

The synthesis of N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of appropriate starting materials such as phenols and amines under conditions that facilitate the formation of the phenoxy linkage. Specific reaction conditions may vary depending on the desired yield and purity.

Applications and Uses

While specific applications of N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine are not widely documented, compounds with similar structures are often used in pharmaceuticals, dyes, and as intermediates in organic synthesis. Their biological activity, including potential antimicrobial or antifungal properties, can be of interest for further research.

Safety and Handling

Handling of aromatic amines requires caution due to potential health risks. They can be hazardous if inhaled, ingested, or if they come into contact with the skin. Proper protective equipment and ventilation are recommended when working with these compounds.

Additional Notes:

Given the limited availability of specific information on N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine, further investigation into its synthesis, properties, and applications would be beneficial to fully understand its potential uses and implications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator